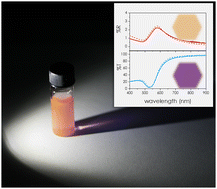A complete explanation of the plasmonic colours of gold nanoparticles and of the bichromatic effect†
Journal of Materials Chemistry C Pub Date: 2023-10-11 DOI: 10.1039/D3TC02669H
Abstract
Gold nanoparticles (AuNPS) are known for their ruby-red colour related to their localized plasmon resonance and could be used for creating a new type of colour pigment. Moreover, the colour varies if the nanoparticle suspension is observed in transmission or diffuse reflectance spectra. We have systematically studied this two-colour effect, called the bichromatic effect, for twelve samples of nanoparticles in water with increasing diameters from 16 to 108 nm. The transmission and diffuse reflectance spectra were recorded and compared to an analytical model based on the scattering cross sections calculated using the Mie theory. We have also calculated and represented the colours within the CIE colour diagram. This approach provides a very efficient way for predicting the colouring power of plasmonic pigments when AuNPs are embedded in a material. It stresses that spherical gold nanoparticles may exhibit a good bichromatic effect when their diameter is between 70 and 90 nm.


Recommended Literature
- [1] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [2] Recent progress in the electron paramagnetic resonance study of polymers
- [3] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids
- [4] Front cover
- [5] Intramolecular Michael addition of benzylamine to sugar derived α,β-unsaturated ester: a new diastereoselective synthesis of a higher homologue of 1-deoxy-L-ido-nojirimycin
- [6] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ
- [7] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [8] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [9] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [10] P3-type K0.33Co0.53Mn0.47O2·0.39H2O: a novel bifunctional electrode for Na-ion batteries†










